
benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate is a chemical compound with the molecular formula C37H60ClNO and a molecular weight of 570.331 g/mol . It is known for its unique structure, which combines a quaternary ammonium cation with a phenolate anion. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate typically involves the reaction of benzyl-hexadecyl-dimethylammonium chloride with 4-chloro-2-cyclohexylphenol. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzyl derivatives .
Applications De Recherche Scientifique
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal effects.
Industry: Utilized in the formulation of disinfectants and surfactants.
Mécanisme D'action
The mechanism of action of benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate involves its interaction with cell membranes. The quaternary ammonium cation disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate: Similar structure but with an octyl group instead of a cyclohexyl group.
Benzyldimethylhexadecylammonium chloride: A related quaternary ammonium compound used as a cationic surfactant.
Uniqueness
Benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate is unique due to its combination of a quaternary ammonium cation and a phenolate anion, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with cell membranes, making it particularly effective in antimicrobial applications.
Propriétés
Numéro CAS |
85851-66-7 |
|---|---|
Formule moléculaire |
C37H60ClNO |
Poids moléculaire |
570.3 g/mol |
Nom IUPAC |
benzyl-hexadecyl-dimethylazanium;4-chloro-2-cyclohexylphenolate |
InChI |
InChI=1S/C25H46N.C12H15ClO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h17-19,21-22H,4-16,20,23-24H2,1-3H3;6-9,14H,1-5H2/q+1;/p-1 |
Clé InChI |
HYPVAGKSGMXGAX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


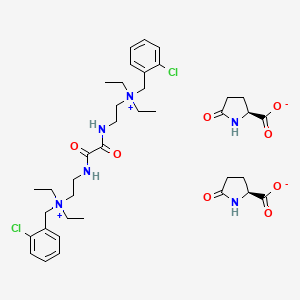
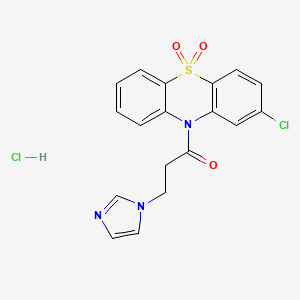
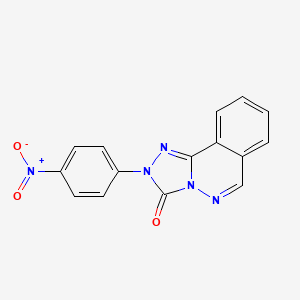
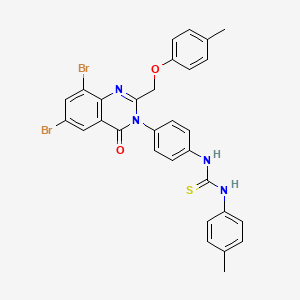
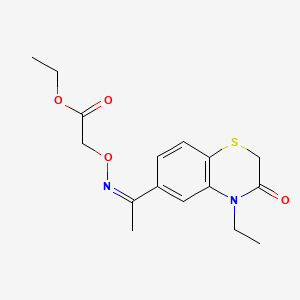
![(Z)-but-2-enedioic acid;2-[4-[2-[(2-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)oxy]ethyl]piperazin-1-yl]ethanol](/img/structure/B12700189.png)

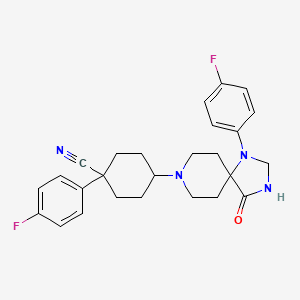

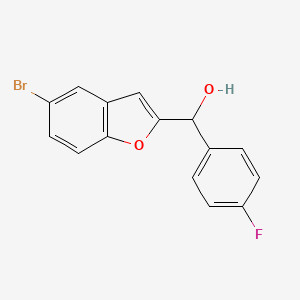
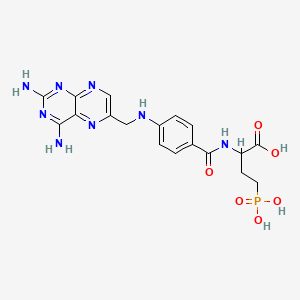
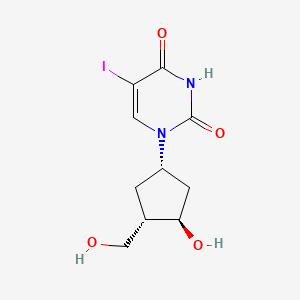
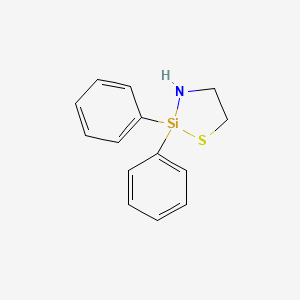
![3-[3-[[[(Diisopropylamino)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-1,1-diisopropylurea](/img/structure/B12700251.png)
